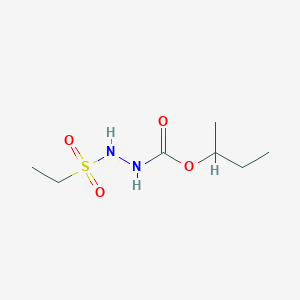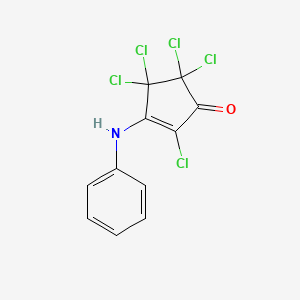
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is an organic compound with the molecular formula C₁₁H₆Cl₅NO It is characterized by the presence of an aniline group attached to a highly chlorinated cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one typically involves the reaction of 2,4,4,5,5-pentachlorocyclopent-2-en-1-one with aniline. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution of the chlorine atoms by the aniline group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopentenone ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the cyclopentenone ring or the aniline group.
Condensation Reactions: The aniline group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with amino acid residues, while the chlorinated cyclopentenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Similar in structure but with fewer chlorine atoms and different reactivity.
3,4-Dichloroaniline: Another aniline derivative with different substitution patterns and properties.
Uniqueness
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is unique due to its high degree of chlorination and the presence of both an aniline group and a cyclopentenone ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61108-14-3 |
|---|---|
Formule moléculaire |
C11H6Cl5NO |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C11H6Cl5NO/c12-7-8(17-6-4-2-1-3-5-6)10(13,14)11(15,16)9(7)18/h1-5,17H |
Clé InChI |
FPKGLEWINYVVJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


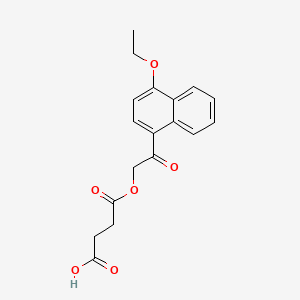
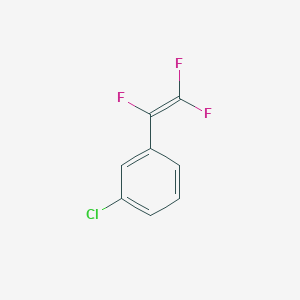

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

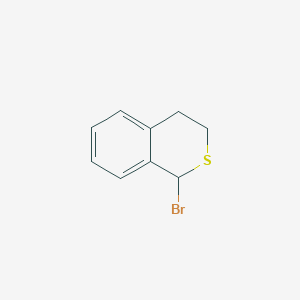
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
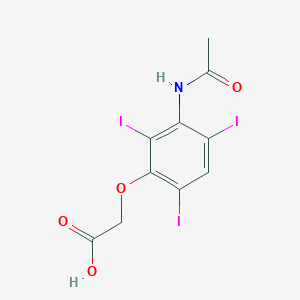

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
